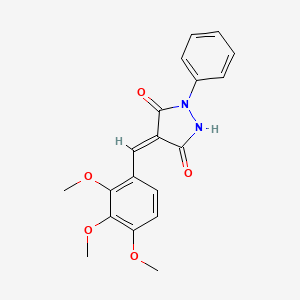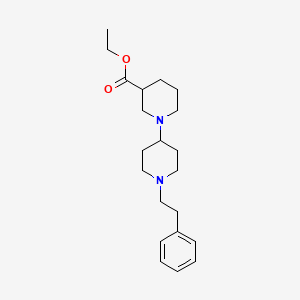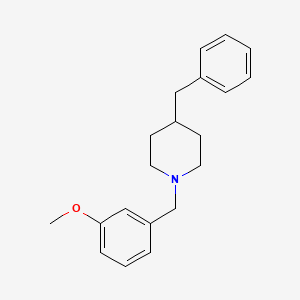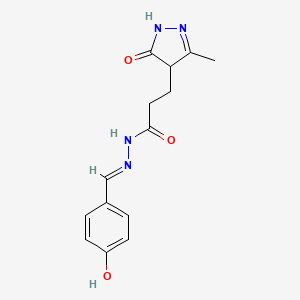
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione
描述
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione, also known as TMB or thymoquinone, is a natural compound derived from the seeds of Nigella sativa. It has been widely studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.
作用机制
The mechanism of action of 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is thought to work through multiple pathways. 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects, which may protect cells from oxidative damage. 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has also been shown to have anti-inflammatory effects, which may reduce inflammation in the body. Additionally, 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been shown to have anticancer effects, which may inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized or extracted easily. 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has also been extensively studied, and its properties and mechanisms of action are well understood. However, 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione also has some limitations for lab experiments. It is a complex compound that may require specialized equipment or techniques for analysis. Additionally, the effects of 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione may vary depending on the cell or tissue type, which may complicate experimental design.
未来方向
There are several future directions for research on 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione in combination with other drugs or therapies for the treatment of cancer. 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, research is needed to determine the optimal dosing and delivery methods for 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione in order to maximize its therapeutic effects.
合成方法
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione can be synthesized through various methods, including chemical synthesis and extraction from Nigella sativa seeds. Chemical synthesis involves the reaction of 2,3,4-trimethoxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. Extraction from Nigella sativa seeds involves the use of solvents to isolate 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione from the seed oil.
科学研究应用
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has also been shown to have anticancer effects, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.
属性
IUPAC Name |
(4E)-1-phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-10-9-12(16(25-2)17(15)26-3)11-14-18(22)20-21(19(14)23)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRVOLFLXNSEQJ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362078 | |
| Record name | ZINC01201219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5968-43-4 | |
| Record name | ZINC01201219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
